molecular formula C15H14N2O B2360182 N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide CAS No. 2361642-09-1

N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide

Cat. No.: B2360182
CAS No.: 2361642-09-1
M. Wt: 238.29
InChI Key: WKPKDTCDJRXGQI-UHFFFAOYSA-N
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Description

N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then subjected to amidation reactions. The reaction conditions typically involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-pyridin-3-ylphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-15(18)17-11-13-6-3-4-8-14(13)12-7-5-9-16-10-12/h2-10H,1,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPKDTCDJRXGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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